molecular formula C21H25N3O B2934745 N-(2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide CAS No. 833436-43-4

N-(2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide

Cat. No.: B2934745
CAS No.: 833436-43-4
M. Wt: 335.451
InChI Key: YEISQUGEDDGVQW-YRNVUSSQSA-N
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Description

N-(2-Methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide is a piperazine carboxamide derivative featuring a cinnamyl [(2E)-3-phenylprop-2-en-1-yl] group and a 2-methylphenyl substituent on the carboxamide nitrogen. This article compares the target compound with analogs differing in substituents, linker groups, and synthetic strategies.

Properties

IUPAC Name

N-(2-methylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-18-8-5-6-12-20(18)22-21(25)24-16-14-23(15-17-24)13-7-11-19-9-3-2-4-10-19/h2-12H,13-17H2,1H3,(H,22,25)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEISQUGEDDGVQW-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795440
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide typically involves the reaction of 2-methylphenylamine with 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The substituent on the phenyl ring of the carboxamide nitrogen significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent Molecular Formula Melting Point (°C) Yield (%) Key References
N-(4-Fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide 4-Fluoro C20H21FN3O Not reported Not reported
N-(4-Chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide 4-Chloro C20H21ClN3O Not reported Not reported
N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 3-Fluoro C21H20FN5O2 189.5–192.1 52.2
N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) 4-Chloro C21H20ClN5O2 189.8–191.4 48.1

Key Observations :

  • Halogen substituents (F, Cl) are common in analogs, likely due to their electron-withdrawing effects, which may enhance stability or receptor binding .
  • In quinazolinone derivatives (), fluorophenyl analogs (e.g., A3, 57.3% yield) exhibit higher synthetic yields compared to chlorophenyl analogs (A6, 48.1%), suggesting steric or electronic effects during synthesis .
  • Melting points for halogenated analogs range between 189–197°C, indicating moderate crystallinity influenced by substituent polarity .

Role of the Carboxamide Linker

The carboxamide group (-CONH-) is critical for maintaining structural integrity and biological activity:

  • Dopamine Receptor Selectivity : In N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides, removal of the carbonyl group reduced D3 receptor affinity by >100-fold, highlighting the linker’s role in receptor interactions .

Cinnamyl Group Variations

The (2E)-3-phenylprop-2-en-1-yl group is conserved in the target compound and analogs like those in and . Modifications to this group include:

  • Nitro Substituents : (2E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one () introduces a nitro group on the cinnamyl phenyl ring, likely altering electronic properties and reactivity .
  • Biological Implications : The cinnamyl group’s planar structure may facilitate π-π stacking in receptor binding pockets, as seen in TRPV1 agonists (e.g., CPIPC) .

Pharmacological Potential (Hypothetical)

While direct data for the target compound is lacking, insights can be drawn from analogs:

  • TRP Channel Modulation : BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) is a TRPM8 antagonist, suggesting that piperazine carboxamides with lipophilic substituents (e.g., 2-methylphenyl) may target ion channels .
  • Dopamine Receptor Selectivity : Substituents on the phenyl ring (e.g., 2-methyl vs. 4-fluoro) could fine-tune D2/D3 receptor selectivity, as demonstrated in .

Biological Activity

N-(2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide, also known as 2-methyl-AP-237, is a synthetic compound that has garnered attention due to its structural similarities to various psychoactive substances. This article explores its biological activity, mechanisms of action, and potential implications for health and safety.

Chemical Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C22H27N3O
  • IUPAC Name : 1-{2-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one

Research indicates that 2-methyl-AP-237 acts primarily as a synthetic opioid. It is classified under the category of 1-cinnamylpiperazines, which are known to interact with opioid receptors in the brain. This interaction can lead to effects such as analgesia and euphoria, similar to other opioids, albeit without any established therapeutic applications .

Pharmacological Profile

The pharmacological profile of 2-methyl-AP-237 suggests significant psychoactive effects, including:

  • Analgesic Effects : Potential pain relief similar to traditional opioids.
  • Psychoactive Effects : Euphoria and possible addiction risks.

Toxicity and Adverse Effects

There have been reports linking 2-methyl-AP-237 to serious adverse events, including fatalities. Its abuse potential has raised concerns among health authorities, leading to recommendations for international control under narcotics regulations .

Case Study 1: Adverse Events

A study conducted in several European countries reported instances of severe adverse reactions associated with the use of 2-methyl-AP-237. These incidents included hospitalizations and fatalities, prompting regulatory scrutiny and calls for classification as a controlled substance .

Case Study 2: Detection in Seized Samples

Law enforcement agencies have detected 2-methyl-AP-237 in illicit drug samples. Analysis of these samples revealed its presence alongside other known narcotics, indicating its role in the illicit drug market .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 2-methyl-AP-237:

Study Findings
Study AConfirmed opioid receptor binding affinity similar to traditional opioids.
Study BDocumented cases of misuse leading to severe health crises.
Study CSuggested potential for addiction due to psychoactive effects.

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